molecular formula C20H22N6 B2638178 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]quinoxaline CAS No. 2380084-82-0

2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]quinoxaline

Cat. No.: B2638178
CAS No.: 2380084-82-0
M. Wt: 346.438
InChI Key: KBGXZUZLVPXEFT-UHFFFAOYSA-N
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Description

2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]quinoxaline is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antifungal, antibacterial, antiviral, and antimicrobial properties . This particular compound features a quinoxaline core linked to a piperazine ring, which is further substituted with a cyclobutylpyrimidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]quinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds under acidic conditions to form the quinoxaline ring . The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the attachment of the cyclobutylpyrimidine group via further substitution reactions .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]quinoxaline is unique due to its specific combination of a quinoxaline core, piperazine ring, and cyclobutylpyrimidine moiety. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6/c1-2-7-17-16(6-1)21-13-20(24-17)26-10-8-25(9-11-26)19-12-18(22-14-23-19)15-4-3-5-15/h1-2,6-7,12-15H,3-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGXZUZLVPXEFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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